4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride
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Overview
Description
4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H12ClNO4S2 and a molecular weight of 297.78 g/mol . This compound is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with propane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
4-(Propane-1-sulfonamido)benzene-1-sulfonyl chloride can be compared with other sulfonamide and sulfonyl chloride compounds, such as:
4-(Methylsulfonamido)benzene-1-sulfonyl chloride: Similar in structure but with a methyl group instead of a propane group, leading to different reactivity and applications.
4-(Ethylsulfonamido)benzene-1-sulfonyl chloride: Contains an ethyl group, which affects its solubility and reactivity compared to the propane derivative.
4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride:
The uniqueness of this compound lies in its specific combination of functional groups and the resulting versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4-(propylsulfonylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S2/c1-2-7-16(12,13)11-8-3-5-9(6-4-8)17(10,14)15/h3-6,11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQNJEQXJQSNQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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